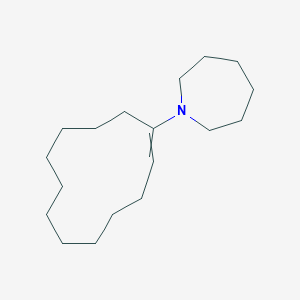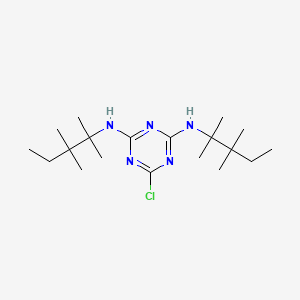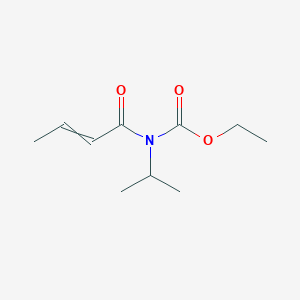
1-(Cyclododec-1-en-1-yl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclododec-1-en-1-yl)azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclododec-1-en-1-yl)azepane can be achieved through various synthetic routes. One common method involves the cyclization of linear precursors followed by functionalization. For example, starting from a cyclododecene derivative, the azepane ring can be introduced through a series of reactions including ring-closing metathesis and subsequent reduction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclododec-1-en-1-yl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the degree of saturation in the cyclododecene ring.
Substitution: Substitution reactions can introduce different substituents onto the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated azepane derivatives.
Scientific Research Applications
1-(Cyclododec-1-en-1-yl)azepane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of materials with specific properties, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(Cyclododec-1-en-1-yl)azepane involves its interaction with molecular targets through its azepane ring. The nitrogen atom in the azepane ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through these interactions, which can modulate the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered nitrogen-containing ring, commonly found in many pharmaceuticals.
Pyrrolidine: A five-membered nitrogen-containing ring, also prevalent in medicinal chemistry.
Cyclododecane: A twelve-membered carbon ring without nitrogen, used in various industrial applications.
Uniqueness
1-(Cyclododec-1-en-1-yl)azepane is unique due to its combination of a large cyclododecene ring with a seven-membered azepane ring. This structure provides distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
92610-79-2 |
|---|---|
Molecular Formula |
C18H33N |
Molecular Weight |
263.5 g/mol |
IUPAC Name |
1-(cyclododecen-1-yl)azepane |
InChI |
InChI=1S/C18H33N/c1-2-4-6-10-14-18(15-11-7-5-3-1)19-16-12-8-9-13-17-19/h14H,1-13,15-17H2 |
InChI Key |
FRYRLOZQDVZFMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=CCCCC1)N2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-[(4-Acetylphenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14354913.png)
![2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354917.png)

![3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane](/img/structure/B14354937.png)



![(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B14354975.png)


![3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate](/img/structure/B14354994.png)
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)

